![molecular formula C18H17N3O4 B2563115 4-{[1-(1H-1,3-苯并二氮杂卓-5-羰基)吡咯烷-3-基]氧基}-6-甲基-2H-吡喃-2-酮 CAS No. 1705096-78-1](/img/structure/B2563115.png)
4-{[1-(1H-1,3-苯并二氮杂卓-5-羰基)吡咯烷-3-基]氧基}-6-甲基-2H-吡喃-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of heterocyclic structures
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
Target of Action
Many benzodiazole derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in biochemical pathways .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Benzodiazole derivatives are known to affect a wide range of pathways, depending on their specific targets .
Pharmacokinetics
Many benzodiazole derivatives are known to be well absorbed and distributed in the body .
生化分析
Biochemical Properties
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s benzimidazole ring is known to inhibit certain enzymes, potentially leading to therapeutic effects . Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular processes.
Cellular Effects
The effects of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impact on cellular metabolism. This compound can influence cell function by inhibiting or activating specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Its interaction with transcription factors may result in altered gene expression profiles, affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one exerts its effects through binding interactions with biomolecules. The benzimidazole moiety can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. The pyranone ring contributes to the compound’s stability and binding affinity to target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and exposure to light . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety. Additionally, it may affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s lipophilicity and molecular size also influence its distribution and ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include:
Formation of the 1H-1,3-benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Synthesis of the pyrrolidine ring: This involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Coupling of the benzodiazole and pyrrolidine rings: This step involves the formation of a carbonyl linkage between the two rings.
Formation of the pyran-2-one ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalytic methods, continuous flow reactors, and other modern chemical engineering techniques.
化学反应分析
Types of Reactions
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
相似化合物的比较
Similar Compounds
1H-1,3-benzodiazole derivatives: These compounds share the benzodiazole core and may have similar biological activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar chemical reactivity.
Pyran-2-one derivatives: These compounds share the pyran-2-one ring and may have similar chemical properties.
Uniqueness
The uniqueness of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one lies in its combination of these three heterocyclic structures, which may confer unique chemical and biological properties not found in simpler compounds.
属性
IUPAC Name |
4-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-14(8-17(22)24-11)25-13-4-5-21(9-13)18(23)12-2-3-15-16(7-12)20-10-19-15/h2-3,6-8,10,13H,4-5,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPHVUAWRKLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2563032.png)
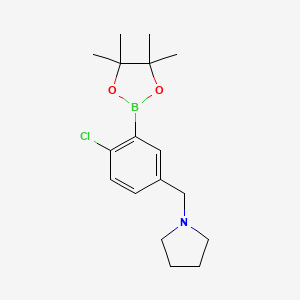
![3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2563039.png)
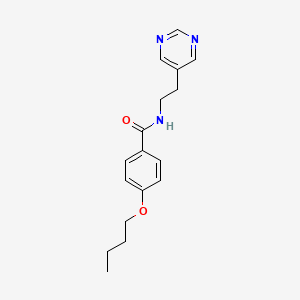
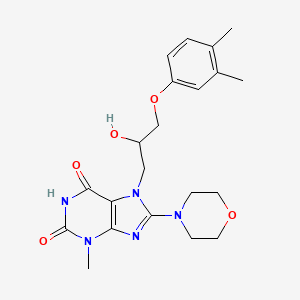

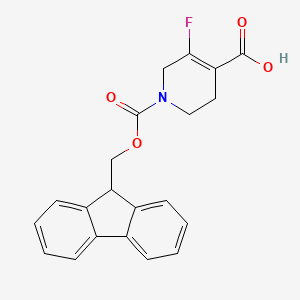
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)
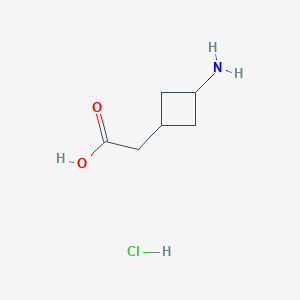

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)
![3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)
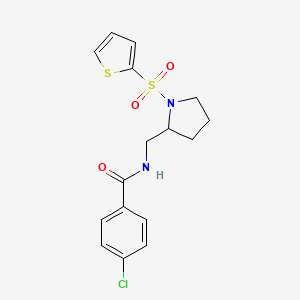
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)
